![molecular formula C16H13FN2O2 B2890583 N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide CAS No. 1385374-86-6](/img/structure/B2890583.png)
N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of a fluorophenoxy group and a cyanomethyl group in the structure suggests potential biological activity and utility in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorophenol and 3-(chloromethyl)benzonitrile.
Formation of Intermediate: 3-fluorophenol reacts with 3-(chloromethyl)benzonitrile in the presence of a base such as potassium carbonate to form 3-[(3-fluorophenoxy)methyl]benzonitrile.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with an appropriate amine, such as cyanomethylamine, under suitable conditions (e.g., using a coupling reagent like EDCI or DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
化学反应分析
Types of Reactions
N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different substituents at the fluorophenoxy group.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenoxy group can enhance binding affinity and specificity, while the cyanomethyl group may influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
N-(Cyanomethyl)-3-[(4-fluorophenoxy)methyl]benzamide: Similar structure with a different position of the fluorine atom.
N-(Cyanomethyl)-3-[(3-chlorophenoxy)methyl]benzamide: Similar structure with a chlorine atom instead of fluorine.
N-(Cyanomethyl)-3-[(3-methylphenoxy)methyl]benzamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and binding interactions, making this compound potentially more effective in its applications compared to its analogs.
属性
IUPAC Name |
N-(cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-14-5-2-6-15(10-14)21-11-12-3-1-4-13(9-12)16(20)19-8-7-18/h1-6,9-10H,8,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMUKBZHRCFCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC#N)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
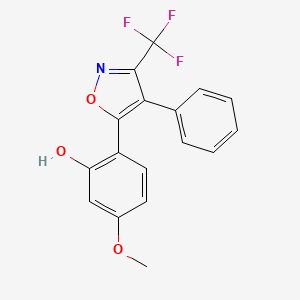

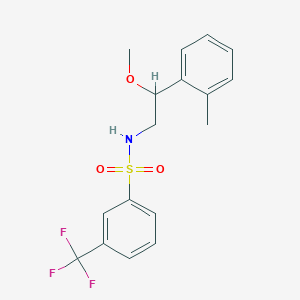
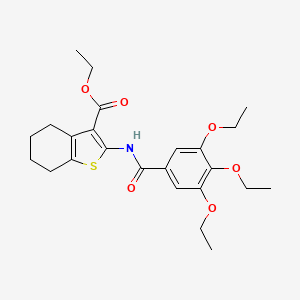

![2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2890508.png)
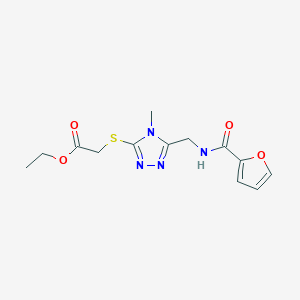
![4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2890513.png)
![2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2890515.png)
![6-[6-(Cyclopropylmethoxy)pyrimidin-4-yl]quinoline](/img/structure/B2890517.png)
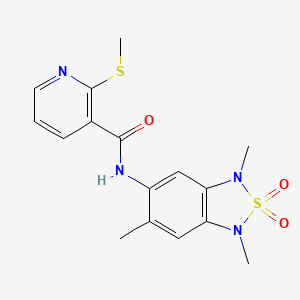
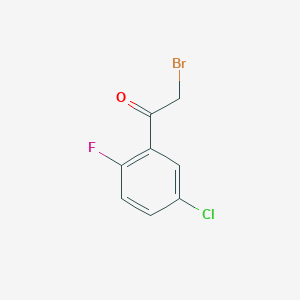
![6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2890521.png)
![(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B2890522.png)
